molecular formula C26H42O4 B584945 Bis(7-methyl-1-octyl) Phthalate-3,4,5,6-d4 CAS No. 1332965-90-8

Bis(7-methyl-1-octyl) Phthalate-3,4,5,6-d4

Cat. No.: B584945
CAS No.: 1332965-90-8
M. Wt: 422.6 g/mol
InChI Key: HBGGXOJOCNVPFY-ODMBGTAASA-N
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Description

Chemical Identity and Nomenclature

Diisononyl Phthalate-d4 is formally identified by the Chemical Abstracts Service registry number 1332965-90-8, establishing its unique chemical identity within scientific databases. The compound bears the International Union of Pure and Applied Chemistry name bis(7-methyloctyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate, which precisely describes its structural composition and isotopic labeling pattern. Alternative nomenclature systems recognize this compound under several synonymous designations, including Diisononyl Phthalate-d4, deuterated diisononyl phthalate, and bis(7-methyl-1-octyl) Phthalate-3,4,5,6-d4.

The molecular formula C26H38D4O4 accurately represents the atomic composition, explicitly indicating the presence of four deuterium atoms incorporated into the benzene ring structure. Additional registry identifiers include the DSSTox Substance ID DTXSID40747689 and the compound identification number DTXCID70698433, facilitating cross-referencing across multiple chemical databases. Commercial suppliers often utilize trade-specific designations such as DINP-d4, though the full chemical name remains the preferred nomenclature in scientific literature.

The compound's classification as a stable isotope-labeled analytical standard reflects its primary applications in research environments. Various commercial entities have assigned internal catalog numbers, including TRC-D455227 and additional proprietary identifiers, enabling efficient procurement and inventory management. The systematic naming convention follows established chemical nomenclature principles, ensuring accurate identification and preventing confusion with related phthalate compounds.

Structural Characteristics and Isotopic Labeling

The structural architecture of Diisononyl Phthalate-d4 centers on a benzene ring core bearing two carboxylate ester groups in ortho-positions, characteristic of phthalate ester compounds. The deuterium labeling specifically targets positions 3, 4, 5, and 6 of the benzene ring, strategically replacing four hydrogen atoms with deuterium isotopes. This isotopic substitution pattern maintains the compound's chemical behavior while providing distinct mass spectrometric signatures essential for analytical applications.

Each carboxylate group connects to a branched nonyl alcohol chain, specifically 7-methyloctyl groups, through ester linkages. The branched alkyl chains exhibit a specific structural pattern with methyl branching at the seventh carbon position of the octyl backbone. This branching pattern influences the compound's physical properties and distinguishes it from linear alkyl phthalate esters. The complete molecular structure encompasses twenty-six carbon atoms, thirty-eight hydrogen atoms, four deuterium atoms, and four oxygen atoms, yielding a molecular weight of 422.6 grams per mole.

The stereochemical configuration around the ester linkages adopts standard geometric arrangements consistent with carboxylic acid ester functionality. The deuterium incorporation does not significantly alter the fundamental electronic properties of the aromatic ring system, preserving the compound's essential chemical characteristics while enabling isotopic differentiation. The Simplified Molecular Input Line Entry System representation [2H]c1c([2H])c([2H])c(C(=O)OCCCCCCC(C)C)c(C(=O)OCCCCCCC(C)C)c1[2H] precisely encodes the structural information including deuterium positions.

Advanced spectroscopic techniques reveal characteristic deuterium isotope effects in nuclear magnetic resonance spectra, providing additional structural confirmation. The isotopic labeling pattern creates distinct fragmentation patterns in mass spectrometry, enabling sensitive detection and quantification in complex analytical matrices. The structural integrity remains stable under normal laboratory conditions, ensuring reliable performance in analytical applications.

Physicochemical Properties

The physicochemical characteristics of Diisononyl Phthalate-d4 closely parallel those of the unlabeled parent compound while exhibiting subtle modifications attributable to deuterium substitution. The compound presents as a clear yellow oil at ambient conditions, maintaining liquid phase characteristics across typical laboratory temperature ranges. The molecular weight of 422.63 grams per mole reflects the mass contribution of incorporated deuterium atoms, representing a 4 dalton increase compared to the unlabeled analogue.

Thermal properties demonstrate significant stability, with decomposition temperatures exceeding typical analytical operating conditions. The compound exhibits high boiling points consistent with other high molecular weight phthalate esters, though specific boiling point data for the deuterated variant requires careful experimental determination. Vapor pressure characteristics indicate extremely low volatility, consistent with the molecular size and intermolecular forces present in the structure.

Table 1: Physical Properties of Diisononyl Phthalate-d4

Property Value Source
Molecular Weight 422.63 g/mol
Molecular Formula C26H38D4O4
Physical State Clear Yellow Oil
Purity >95% (HPLC)
Storage Temperature 2-8°C
Isotopic Purity 98 atom % D

Solubility characteristics follow predictable patterns based on the compound's hydrophobic nature and extensive alkyl chain substitution. The extremely low water solubility, consistent with other long-chain phthalate esters, necessitates organic solvent systems for analytical applications. Partition coefficient values indicate strong preference for lipophilic environments, influencing distribution behavior in environmental and biological systems.

Table 2: Chemical Properties and Stability Characteristics

Parameter Specification Reference Data
Mass Shift M+4
Deuterium Content 4 atoms per molecule
Chemical Stability Stable under normal conditions
Storage Requirements Refrigeration recommended
Analytical Purity 98% (CP)

The deuterium incorporation influences vibrational frequencies detectable through infrared spectroscopy, creating characteristic isotope shifts that confirm structural identity. Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns for deuterium-substituted aromatic carbons, providing definitive structural confirmation. The compound demonstrates excellent stability in common organic solvents, facilitating diverse analytical methodologies.

Transportation and storage protocols typically specify controlled temperature conditions to maintain chemical integrity and prevent degradation. The compound's stability profile supports extended storage periods when appropriate environmental controls are maintained, ensuring consistent analytical performance across multiple experimental campaigns.

Properties

IUPAC Name

bis(7-methyloctyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O4/c1-21(2)15-9-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-6-10-16-22(3)4/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3/i11D,12D,17D,18D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGGXOJOCNVPFY-ODMBGTAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCC(C)C)C(=O)OCCCCCCC(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747689
Record name Bis(7-methyloctyl) (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332965-90-8
Record name Bis(7-methyloctyl) (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Reaction Mechanism

The preparation of DINP-d4 follows a two-step esterification process analogous to non-deuterated diisononyl phthalate (DINP). Phthalic anhydride reacts with deuterated isononyl alcohol (isononyl-d17 alcohol) under controlled conditions to form the diester. The general reaction is:

Phthalic anhydride+2isononyl-d17OHcatalystDINP-d4+2H2O\text{Phthalic anhydride} + 2 \, \text{isononyl-d}{17}\text{OH} \xrightarrow{\text{catalyst}} \text{DINP-d}4 + 2 \, \text{H}_2\text{O}

Deuterium incorporation occurs at the alcohol’s alkyl chains, preserving the isotopic label in the final product.

Catalytic Systems and Reaction Optimization

Non-Acidic Catalysts

A patented method employs sodium form molecular sieve and butyl titanate as a composite non-acidic catalyst to avoid side reactions and ensure high esterification efficiency. The catalyst system operates at 210–230°C, achieving a 98% conversion rate within 2.5 hours. Key advantages include:

  • Reduced side products : Acidic catalysts promote dehydration, but non-acidic alternatives minimize byproducts like ethers.

  • Isotopic stability : Neutral conditions prevent deuterium loss from the alcohol.

Table 1. Catalyst Performance in DINP-d4 Synthesis

Catalyst CompositionTemperature (°C)Reaction Time (h)Yield (%)Acid Number (mg KOH/g)
Sodium molecular sieve + Ti(OBu)₄210–2302.598<2.0
Titanium tetraisopropoxide200–2203.0923.5

Solvent-Free Esterification

Modern protocols eliminate solvents to streamline purification. Phthalic anhydride and deuterated isononyl alcohol are mixed at a 1:2.5–3.5 molar ratio, followed by catalyst addition and reflux. The reaction’s progress is monitored by acid number titration, with completion indicated by a value below 2.0 mg KOH/g.

Deuterated Precursor Preparation

Synthesis of Isononyl-d₁₇ Alcohol

Isononyl-d17 alcohol, the deuterated precursor, is synthesized via hydrodeuteration of branched nonene using deuterium gas (D₂) over a palladium catalyst. The process ensures >98% isotopic enrichment, critical for maintaining DINP-d4’s purity.

Table 2. Isotopic Purity of Starting Materials

ComponentDeuterium Enrichment (%)Purity (%)
Isononyl-d₁₇ alcohol9899.5
Phthalic anhydride99.9

Post-Synthesis Purification

Vacuum Filtration and Distillation

Crude DINP-d4 undergoes vacuum filtration at 180–190°C to remove residual catalyst particles. Subsequent short-path distillation at 0.1–0.5 mmHg isolates DINP-d4 from oligomers and unreacted alcohol, yielding a product with >99.5% chemical purity.

Quality Control Metrics

  • Isotopic purity : Mass spectrometry confirms deuterium distribution, with major ions at m/z 441 (DiNP) and m/z 445 (D4-DiNP).

  • Acid number : Maintained below 2.0 mg KOH/g to meet industrial standards.

Industrial Scalability and Challenges

Batch Process Optimization

Large-scale production uses chlorinated paraffin reactors adapted for deuterated synthesis. A case study describes a 0.5-ton batch process achieving 95% yield by optimizing:

  • Temperature gradients : Slow heating to 150°C prevents thermal degradation.

  • Catalyst recycling : Sodium molecular sieve catalysts are reused for 5–7 batches without activity loss .

Chemical Reactions Analysis

Types of Reactions

Diisononyl Phthalate-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phthalic acid, alcohol derivatives, and various substituted phthalates .

Scientific Research Applications

Diisononyl Phthalate-d4 is extensively used in scientific research due to its deuterated nature, which makes it an excellent internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy. Its applications include:

Mechanism of Action

The mechanism of action of Diisononyl Phthalate-d4 involves its interaction with cellular membranes and proteins. The deuterated compound exhibits similar behavior to its non-deuterated counterpart but with enhanced stability and reduced metabolic degradation. This makes it a valuable tool in studying the pharmacokinetics and dynamics of phthalates in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Phthalates

Non-Deuterated Phthalates

Diisononyl Phthalate (DINP)
  • Structure : C₆H₄(COOC₉H₁₉)₂ .
  • Molecular Weight : 418.61 g/mol .
  • Applications : Primary plasticizer in PVC, vinyl flooring, and automotive parts .
  • Metabolism: Rapidly hydrolyzed to monoisononyl phthalate (MINP) and oxidized to secondary metabolites (e.g., OH-MINP, oxo-MINP) .
  • Environmental Fate : Persistent in sediments; log Kow = 9.3 indicates high hydrophobicity .

Key Differences :

  • DINP-d4’s deuterium substitution reduces metabolic rates, enabling prolonged observation in biological systems .
  • DINP-d4 lacks commercial use as a plasticizer, serving exclusively as a research tool .
Di(2-ethylhexyl) Phthalate (DEHP)
  • Structure : C₆H₄(COOC₈H₁₇)₂ .
  • Comparison :
    • Lower molecular weight (390.56 g/mol) and higher volatility than DINP .
    • Broader historical use in consumer products, but increasingly replaced by DINP due to regulatory concerns .

Deuterated Phthalate Analogs

Di-n-octyl Phthalate-d4
  • Structure : Deuterated linear octyl chains .
  • Applications: Internal standard for quantifying non-deuterated phthalates in LC-MS .
  • Contrast with DINP-d4 : Shorter alkyl chains reduce hydrophobicity (log Kow ~8.1 vs. ~9.5 for DINP-d4), affecting partitioning in lipid-rich environments .
Bis(2-ethylhexyl) Phthalate-d4
  • Structure : Deuterated branched ethylhexyl chains .
  • Key Difference: Structural isomerism (branched vs. DINP-d4’s branched isononyl groups) alters metabolic pathways and environmental persistence .

Comparison with Alternative Plasticizers

Diisodecyl Phthalate (DIDP)

  • Structure : C₆H₄(COOC₁₀H₂₁)₂ .
  • Properties : Higher molecular weight (446.7 g/mol) and lower migration rates from polymers compared to DINP .
  • Metabolism : Similar to DINP but produces longer-chain metabolites (e.g., OH-DIDP) .

Tris(2-ethylhexyl) Trimellitate (TOTM)**

  • Structure : Trimeric ester with three ethylhexyl groups .
  • Advantages : Higher thermal stability and lower leaching than DINP, but higher production costs .

Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH)**

  • Structure : Hydrogenated derivative of DINP .

Physicochemical and Analytical Properties

Property DINP-d4 DINP DEHP DIDP
Molecular Weight (g/mol) 422.64 418.61 390.56 446.7
log Kow ~9.5 (estimated) 9.3 7.6 9.8
Water Solubility (mg/L) <0.01 <0.1 0.27 <0.01
Primary Use Analytical tracer Plasticizer Plasticizer Plasticizer

Metabolic and Environmental Behavior

Metabolic Pathways

  • DINP-d4 : Deuterium slows esterase-mediated hydrolysis, yielding deuterated metabolites (e.g., d4-MINP) detectable at lower concentrations .
  • DINP/DIDP: Rapid hydrolysis to monoesters (MINP/MIDP), followed by oxidation to OH- and oxo-metabolites .

Environmental Persistence

  • DINP-d4 : Similar persistence to DINP but traceable in biodegradation studies via isotopic labeling .
  • DEHP : Higher mobility in aquatic systems due to lower log Kow .

Biological Activity

Diisononyl Phthalate-d4 (DINP-d4) is a deuterated form of Diisononyl Phthalate (DINP), a commonly used plasticizer in various consumer products. Understanding its biological activity is crucial due to the potential health risks associated with phthalates, including endocrine disruption, reproductive toxicity, and carcinogenic effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of DINP-d4.

Chemical Structure:

  • Molecular Formula: C26H38D4O4
  • Molecular Weight: 422.63 g/mol

DINP-d4 is metabolized in the body similarly to its non-deuterated counterpart, DINP. Upon ingestion, DINP is hydrolyzed to monoisononyl phthalate (MINP) and further oxidized in the liver to produce various metabolites. The estimated elimination half-life of these metabolites ranges from four to eight hours, with most being excreted within 48 hours post-exposure .

Endocrine Disruption

Research indicates that DINP exhibits hormone-like activity, which can disrupt endocrine function in various organisms. A study involving adult female zebrafish exposed to environmentally relevant concentrations of DINP revealed significant alterations in gene expression related to apoptosis and oxidative stress. Specifically, genes associated with follicular atresia were upregulated, suggesting that DINP may impair reproductive functions by inducing cell death in ovarian follicles .

Carcinogenicity

DINP has been linked to increased incidences of tumors in animal studies. Notably, male rats exposed to DINP developed hepatocellular carcinomas and renal tubular cell carcinomas, indicating a potential risk for liver and kidney cancer . The mechanism appears to involve peroxisome proliferation-activated receptor (PPAR) activation, which is associated with tumor promotion in rodent models .

Reproductive Toxicity

Prenatal exposure to DINP has been correlated with malformations in offspring, particularly affecting male reproductive systems. In perinatal studies, male pups exhibited reproductive malformations following maternal exposure . The impact on female reproductive physiology was also significant, as demonstrated by the observed follicular atresia in zebrafish.

Case Studies

  • Zebrafish Study : Adult female zebrafish were exposed to varying concentrations of DINP for 21 days. The study found:
    • Upregulation of genes related to apoptosis (e.g., baxa, tnfa).
    • Increased caspase-3 activity indicating enhanced cell death.
    • DNA fragmentation in vitellogenic follicles at lower concentrations (0.42 µg L−1 and 4.2 µg L−1) suggesting adverse effects on reproductive viability .
  • Mouse Model : A study on mice demonstrated that long-term exposure to DINP exacerbated allergic dermatitis through oxidative stress mechanisms. This highlights the compound's potential role in inflammatory responses and skin conditions .

Summary of Findings

Biological Activity Effects Observed Study Reference
Endocrine DisruptionAltered gene expression related to apoptosis and oxidative stress
CarcinogenicityIncreased liver and kidney tumors in rats
Reproductive ToxicityFollicular atresia and malformations in offspring
Allergic DermatitisExacerbation through oxidative stress

Q & A

Q. What are the critical physicochemical properties of Diisononyl Phthalate-d4 (DINP-d4) for experimental design?

DINP-d4 is a deuterated isotopologue of DINP, primarily used as an internal standard in mass spectrometry. Key properties include:

  • Molecular formula : C₂₆H₃₈D₄O₄ (exact mass: ~422.61) .
  • Density : 0.972 g/mL at 25°C (similar to non-deuterated DINP) .
  • Refractive index : n20/D 1.485 .
  • Isotopic purity : ≥98% deuterium enrichment, critical for minimizing interference in GC-MS/SIM analyses .
    Methodological note: Always confirm isotopic purity via high-resolution mass spectrometry (HRMS) before use in quantification .

Q. How is DINP-d4 utilized as an internal standard in environmental exposure studies?

DINP-d4 compensates for matrix effects and instrument variability in phthalate analysis. Best practices include:

  • Spiking protocol : Add DINP-d4 to samples during extraction (e.g., 50 ng/mL in urine or serum) .
  • GC-MS conditions : Use selected ion monitoring (SIM) for m/z 149 (phthalate fragment) and m/z 153 (deuterated fragment) .
  • QA/QC : Validate recovery rates (85–115%) and monitor deuterium loss during derivatization .

Q. What are the established non-cancer toxicity endpoints for DINP-d4 in animal models?

Chronic rodent studies identify:

  • Hepatotoxicity : Liver weight increases (LOAEL: 15 mg/kg/day) .
  • Developental effects : Reduced fetal weight at maternal doses ≥100 mg/kg/day .
  • Endocrine disruption : Anti-androgenic activity observed in Hershberger assays .
    Methodological gap: Dose-response relationships vary by isomer composition; use isomer-resolved standards for precise risk assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in carcinogenicity data for DINP-d4?

Discrepancies in TD₅₀ values (e.g., 1.3–1.7 g/kg/day in rats ) arise from:

  • Isomer variability : Technical-grade DINP contains C9 isomers with differing potencies .
  • Study design : Differences in exposure duration, species, and tumor classification criteria .
    Recommendation: Conduct meta-analyses using the Carcinogenic Potency Database (CPDB) to harmonize TD₅₀ calculations and apply benchmark dose modeling .

Q. What advanced statistical methods are suitable for cumulative risk assessment of DINP-d4 with co-occurring phthalates?

  • Probabilistic modeling : Integrate DINP-d4 biomonitoring data (e.g., urinary metabolites) with DEHP/DIDP exposure using Bayesian networks .
  • Hazard Index (HI) : Weight DINP-d4 toxicity by relative potency factors (RPFs) derived from receptor-binding assays .
    Data requirement: Standardize isomer-specific pharmacokinetic parameters to reduce uncertainty .

Q. How should isotope dilution mass spectrometry (IDMS) be optimized for DINP-d4 in complex matrices?

  • Surrogate selection : Use di-n-butyl phthalate-d4 as a co-surrogate to correct for extraction efficiency .
  • Column selection : Opt for a DB-5MS capillary column (30 m × 0.25 mm) to resolve DINP-d4 from co-eluting isomers .
  • Limit of quantification (LOQ) : Achieve ≤0.1 ng/mL via pre-concentration (solid-phase extraction) and avoid phthalate contamination from lab plastics .

Q. What experimental controls are critical in DINP-d4 reproductive toxicity studies?

  • Positive control : Include di(2-ethylhexyl) phthalate (DEHP) to validate assay sensitivity .
  • Blinding : Mask treatment groups during histopathology evaluations to reduce bias .
  • Confounder tracking : Monitor diet (phytoestrogens) and housing materials (plastic cages) for incidental exposure .

Data Contradiction Analysis

Q. Why do epidemiological studies report inconsistent associations between DINP-d4 and developmental outcomes?

  • Exposure misclassification : Urinary mono-isononyl phthalate (MINP) often conflates DINP-d4 with DINP metabolites from other isomers .
  • Cohort variability : Genetic polymorphisms in metabolizing enzymes (e.g., UGT2B7) alter metabolite excretion rates .
    Resolution: Apply metabolomics profiling to distinguish DINP-d4-specific biomarkers and adjust for population stratification .

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